Adenosine, N-cyclopropyl-2',3'-dideoxy-
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Overview
Description
Adenosine, N-cyclopropyl-2’,3’-dideoxy- is a synthetic nucleoside analog It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which significantly alters its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N-cyclopropyl-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The process may also involve the use of bromoethane or 3-bromopropanenitrile as alkylating agents to prepare the ribonucleoside 2’,3’-bisxanthates .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly and low-cost reagents is preferred to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-cyclopropyl-2’,3’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Adenosine, N-cyclopropyl-2’,3’-dideoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of nucleic acid metabolism and function.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of adenosine, N-cyclopropyl-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid replication and transcription .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyadenosine: Lacks a hydroxyl group at the 3’ position.
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at both the 2’ and 3’ positions.
2’,3’-Didehydro-2’,3’-dideoxyadenosine: Contains a double bond between the 2’ and 3’ positions in addition to lacking hydroxyl groups.
Uniqueness
Adenosine, N-cyclopropyl-2’,3’-dideoxy- is unique due to the presence of the N-cyclopropyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
120503-31-3 |
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Molecular Formula |
C13H17N5O2 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
[(2S,5R)-5-[6-(cyclopropylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C13H17N5O2/c19-5-9-3-4-10(20-9)18-7-16-11-12(17-8-1-2-8)14-6-15-13(11)18/h6-10,19H,1-5H2,(H,14,15,17)/t9-,10+/m0/s1 |
InChI Key |
IZKSHNCTSLXXDD-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC4CC4 |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO |
Origin of Product |
United States |
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